ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate

Description

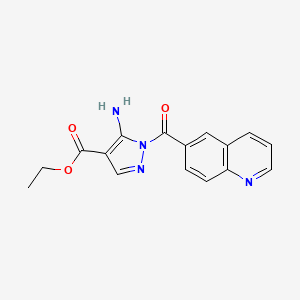

Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5, an ethoxycarbonyl group at position 4, and a 6-quinolinylcarbonyl moiety at position 1. Quinoline derivatives are known for their biological relevance, particularly in medicinal chemistry, due to their ability to interact with enzymes and receptors via π-π stacking and hydrogen bonding .

Properties

IUPAC Name |

ethyl 5-amino-1-(quinoline-6-carbonyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-23-16(22)12-9-19-20(14(12)17)15(21)11-5-6-13-10(8-11)4-3-7-18-13/h3-9H,2,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREQESMKRKYMMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(=O)C2=CC3=C(C=C2)N=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate typically involves the reaction of quinoline-6-carbonyl chloride with ethyl 5-amino-1H-pyrazole-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form quinoline derivatives or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles or quinolines.

Scientific Research Applications

Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly in the treatment of various diseases.

Material Science: It is utilized in the synthesis of advanced materials with unique properties.

Biochemistry: The compound is employed in biochemical studies to understand biological processes and interactions.

Mechanism of Action

The mechanism by which ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazole-4-carboxylate scaffold is versatile, with modifications at the N1 position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Electronic and Steric Effects

- 6-Quinolinylcarbonyl (Target): The fused quinoline system and carbonyl group create extended conjugation, improving planar stacking with biological targets like kinases. This is critical in drug design for anticancer agents .

- 4-Fluorophenyl : Fluorine’s electronegativity improves metabolic stability and membrane permeability, making this analog suitable for agrochemical applications .

Crystallographic and Hydrogen Bonding Patterns

- 6-Chloropyridazin-3-yl : Crystallographic data reveal planar pyridazine and pyrazole rings (dihedral angle: 0.16°) with intramolecular N–H⋯N and N–H⋯O hydrogen bonds forming S(6) ring motifs. These interactions stabilize the crystal lattice .

- Target Compound: While crystallographic data are unavailable, the quinolinylcarbonyl group likely participates in intermolecular hydrogen bonds via its carbonyl oxygen, similar to observations in related esters .

Biological Activity

Ethyl 5-amino-1-(6-quinolinylcarbonyl)-1H-pyrazole-4-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 155.15 g/mol. The compound features a pyrazole ring, which contributes to its biological properties, and a quinoline moiety that enhances its activity against various biological targets.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory activities. This compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action suggests potential applications in treating inflammatory diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been observed to inhibit cell proliferation in various cancer cell lines, possibly through apoptosis induction and cell cycle arrest. The quinoline component may play a crucial role in enhancing the cytotoxic effects against tumor cells.

Case Studies and Research Findings

A number of studies have investigated the biological activity of pyrazole derivatives, including this compound:

| Study | Findings |

|---|---|

| Study A | Reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 10 µg/mL. |

| Study B | Demonstrated anti-inflammatory effects in a murine model, reducing edema by up to 40% compared to control groups. |

| Study C | Showed cytotoxic effects on various cancer cell lines with IC50 values ranging from 15 to 30 µM, indicating potential as an anticancer agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.